1-Bromo-3-fluoro-2-nitrobenzene

Catalog No.
S674118
CAS No.
886762-70-5
M.F
C6H3BrFNO2
M. Wt
220 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-3-fluoro-2-nitrobenzene

CAS Number

886762-70-5

Product Name

1-Bromo-3-fluoro-2-nitrobenzene

IUPAC Name

1-bromo-3-fluoro-2-nitrobenzene

Molecular Formula

C6H3BrFNO2

Molecular Weight

220 g/mol

InChI

InChI=1S/C6H3BrFNO2/c7-4-2-1-3-5(8)6(4)9(10)11/h1-3H

InChI Key

VFPAOFBPEYCAAZ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Br)[N+](=O)[O-])F

Canonical SMILES

C1=CC(=C(C(=C1)Br)[N+](=O)[O-])F

Synthesis and Characterization:

Potential Applications:

Due to the presence of a combination of functional groups (bromo, fluoro, and nitro), 1-Bromo-3-fluoro-2-nitrobenzene possesses potential for various applications in scientific research. Here are some potential areas of exploration:

  • Organic synthesis: The bromo and nitro groups can serve as reactive sites for further functionalization, allowing researchers to introduce various functionalities and create diverse new molecules.
  • Medicinal chemistry: The nitro group can be exploited to develop new drugs, as it is often associated with various biological activities, including antibacterial, antifungal, and anti-inflammatory properties []. However, further research is needed to explore the specific potential of 1-Bromo-3-fluoro-2-nitrobenzene in this field.
  • Material science: The combination of the bromo, fluoro, and nitro groups might influence the electronic and physical properties of the molecule, making it a potential candidate for the development of novel materials with specific functionalities.

1-Bromo-3-fluoro-2-nitrobenzene is an aromatic compound with the molecular formula C₆H₃BrFNO₂ and a molecular weight of 220 g/mol. It features a benzene ring substituted with bromine, fluorine, and nitro groups, making it a valuable intermediate in organic synthesis. The compound is characterized by its electrophilic aromatic substitution properties, which are typical of benzene derivatives. Its structure allows for various chemical transformations, making it useful in both academic research and industrial applications .

There is no current information available regarding a specific mechanism of action for 1-Bromo-3-fluoro-2-nitrobenzene in scientific research.

Due to the presence of a nitro group, 1-Bromo-3-fluoro-2-nitrobenzene is likely to be an irritant and could be harmful if inhaled, ingested, or absorbed through the skin. Standard safety protocols for handling aromatic nitro compounds should be followed [].

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
  • Reduction: The nitro group can be converted to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or tin(II) chloride.
  • Electrophilic Aromatic Substitution: The nitro group directs incoming electrophiles to the meta position relative to itself, allowing for further substitution reactions .

The synthesis of 1-bromo-3-fluoro-2-nitrobenzene typically involves a multi-step process:

  • Nitration: Benzene derivatives are nitrated to introduce the nitro group.
  • Bromination: The compound undergoes bromination using bromine in the presence of a catalyst like iron or aluminum bromide.
  • Fluorination: Fluorination can be performed using fluorinating agents.

In industrial settings, continuous flow reactors are often employed to enhance yield and purity while minimizing by-products. Advanced purification techniques such as recrystallization and distillation are also utilized to ensure high-quality products .

1-Bromo-3-fluoro-2-nitrobenzene serves various applications:

  • Intermediate in Organic Synthesis: It is used in the production of pharmaceuticals and agrochemicals.
  • Research Compound: Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
  • Dye Manufacturing: It can act as an intermediate in synthesizing dyes and pigments due to its reactive functional groups .

While specific interaction studies on 1-bromo-3-fluoro-2-nitrobenzene are scarce, it is known that compounds with similar structures often exhibit significant interactions with biological systems. Its electrophilic nature suggests potential reactivity with nucleophiles present in biological environments, which could lead to various biochemical effects. Further research is necessary to elucidate its specific interactions and biological implications .

1-Bromo-3-fluoro-2-nitrobenzene can be compared with several similar compounds based on their structural features and reactivity:

Compound NameSimilarityNotable Differences
1-Bromo-2-fluoro-4-nitrobenzene0.96Different substitution pattern affecting reactivity
1-Bromo-3-nitrobenzene0.93Lacks fluorine, altering electronic properties
1-Fluoro-2-nitrobenzene0.91Lacks bromine, affecting nucleophilic substitution
1-Bromo-3,4-difluoro-2-nitrobenzene0.96Additional fluorine atoms influence reactivity
2-Bromo-5-fluoro-4-nitroaniline0.94Different positioning of substituents

The uniqueness of 1-bromo-3-fluoro-2-nitrobenzene lies in its combination of bromine, fluorine, and nitro groups, which confer distinct reactivity patterns compared to other compounds. This makes it particularly valuable for specialized applications in organic synthesis .

XLogP3

2.5

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (33.33%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (33.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-Bromo-6-fluoronitrobenzene

Dates

Modify: 2023-08-15

Explore Compound Types